molecular formula C23H19FN4O2S B2891592 1-(4-fluorobenzyl)-3-(m-tolylsulfonyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline CAS No. 848728-14-3

1-(4-fluorobenzyl)-3-(m-tolylsulfonyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline

Cat. No.: B2891592
CAS No.: 848728-14-3
M. Wt: 434.49
InChI Key: JOODNTFFFMGYDT-UHFFFAOYSA-N
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Description

The compound 1-(4-fluorobenzyl)-3-(m-tolylsulfonyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline features a bicyclic imidazoquinoxaline core substituted with a 4-fluorobenzyl group at position 1 and a m-tolylsulfonyl group at position 2. The fluorine atom on the benzyl ring enhances electronegativity and metabolic stability, while the m-tolylsulfonyl group contributes steric bulk and modulates solubility.

Properties

IUPAC Name

1-[(4-fluorophenyl)methyl]-3-(3-methylphenyl)sulfonyl-2H-imidazo[4,5-b]quinoxaline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19FN4O2S/c1-16-5-4-6-19(13-16)31(29,30)28-15-27(14-17-9-11-18(24)12-10-17)22-23(28)26-21-8-3-2-7-20(21)25-22/h2-13H,14-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOODNTFFFMGYDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)S(=O)(=O)N2CN(C3=NC4=CC=CC=C4N=C32)CC5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-fluorobenzyl)-3-(m-tolylsulfonyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of benzene-1,2-diamine with a suitable aldehyde to form the quinoxaline core, followed by further functionalization to introduce the fluorobenzyl and tolylsulfonyl groups . The reaction conditions often require the use of catalysts, such as transition metals, and specific solvents to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes the use of continuous flow reactors, automated synthesis platforms, and environmentally friendly solvents and reagents to minimize waste and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

1-(4-fluorobenzyl)-3-(m-tolylsulfonyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution . Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce a wide range of substituents, leading to diverse quinoxaline analogs .

Mechanism of Action

The mechanism of action of 1-(4-fluorobenzyl)-3-(m-tolylsulfonyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation . In receptor-mediated pathways, it may act as an agonist or antagonist, modulating signal transduction and cellular responses .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Substituent Variations on the Imidazoquinoxaline Core

Table 1: Key Structural Features and Molecular Properties
Compound Name Substituents (Position 1 / Position 3) Molecular Formula Molecular Weight (g/mol) Notable Properties
Target Compound 4-fluorobenzyl / m-tolylsulfonyl C23H18FN3O2S 419.47 Balanced lipophilicity (LogP ~3.5*)
1-((4-chlorophenyl)sulfonyl)-3-(3-isopropoxypropyl)-2,3-dihydro-1H-imidazo... 3-isopropoxypropyl / 4-chlorophenylsulfonyl C21H23ClN4O3S 446.95 Drug-like (Lipinski compliant)
3-(4-chlorophenyl)sulfonyl-1-[3-(trifluoromethyl)phenyl]-2H-imidazo... 3-(trifluoromethyl)phenyl / 4-chlorophenylsulfonyl C22H14ClF3N4O2S 490.90 High LogP (5.6) due to CF3 group
1-[(2-methoxyphenyl)methyl]-3-(4-methylphenyl)sulfonyl-2H-imidazo... 2-methoxybenzyl / p-tolylsulfonyl C24H20N4O3S 444.50 Enhanced solubility (methoxy group)

Notes:

  • The target compound’s 4-fluorobenzyl group provides moderate electronegativity compared to bulkier substituents like 3-isopropoxypropyl or trifluoromethylphenyl, which may affect membrane permeability and target binding .

Key Comparisons :

  • The target compound’s lack of fused heterocycles (e.g., s-triazolo in ) may reduce antimicrobial activity but improve selectivity for non-microbial targets.
  • Fluorine and sulfonyl groups enhance metabolic stability compared to hydroxyl-rich derivatives, which are prone to phase II metabolism .

Pharmacokinetic and Physicochemical Profiles

Table 3: Drug-Likeness and Solubility
Compound LogP* Hydrogen Bond Acceptors Rotatable Bonds Solubility (Predicted)
Target Compound ~3.5 5 4 Moderate (aqueous)
1-((4-chlorophenyl)sulfonyl)-3-(3-iso...) 4.2 6 7 Low
3-(4-chlorophenyl)sulfonyl-1-[3-(CF3)... 5.6 9 3 Very low

Notes:

  • The target compound’s moderate LogP and fewer rotatable bonds suggest favorable oral bioavailability compared to analogues with higher flexibility (e.g., 7 rotatable bonds in ).

Biological Activity

The compound 1-(4-fluorobenzyl)-3-(m-tolylsulfonyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline is a derivative of quinoxaline and has garnered attention for its potential biological activities, particularly in the fields of oncology and inflammation. This article reviews the biological activity of this compound based on diverse research findings, including structure-activity relationships (SAR), pharmacological effects, and case studies.

Chemical Structure and Synthesis

The synthesis of this compound typically involves multi-step reactions that incorporate various substituents to enhance biological activity. The introduction of the 4-fluorobenzyl and m-tolylsulfonyl groups is critical for its potency. The compound is characterized by a fused imidazoquinoxaline structure, which is known for its diverse pharmacological properties.

Anticancer Properties

Recent studies indicate that quinoxaline derivatives exhibit significant anticancer properties. For instance, compounds similar to 1-(4-fluorobenzyl)-3-(m-tolylsulfonyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline have been tested against various cancer cell lines.

  • In vitro Studies : In studies involving melanoma and other malignant cell lines, quinoxaline derivatives demonstrated a reduction in cell viability, migration, and proliferation. The IC50 values were notably low for some derivatives, indicating potent activity against cancer cells .
Compound NameCell Line TestedIC50 (µM)Effect Observed
1-(4-fluorobenzyl)-3-(m-tolylsulfonyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxalineB16-F100.5Significant anti-proliferative effect
Quinoxaline-1,4-di-N-oxideMeWo0.7Inhibited migration

Anti-inflammatory Activity

The compound also exhibits anti-inflammatory properties. Research has shown that quinoxaline derivatives can inhibit key enzymes involved in inflammatory pathways.

  • Mechanism of Action : The inhibition of p38 MAP kinase has been linked to the anti-inflammatory effects observed in various assays. This suggests that modifications to the quinoxaline structure can enhance its ability to target inflammatory mediators effectively .

Antimicrobial Effects

Quinoxaline derivatives have been explored for their antimicrobial properties as well. The broad-spectrum activity against both gram-positive and gram-negative bacteria has been reported.

  • Antibacterial Activity : Certain derivatives have shown up to 100% inhibition against Mycobacterium tuberculosis . This highlights the potential of compounds like 1-(4-fluorobenzyl)-3-(m-tolylsulfonyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline in treating resistant bacterial strains.

Case Study 1: Melanoma Treatment

In a controlled study involving mice with induced melanoma, administration of the compound resulted in a marked reduction in tumor size compared to control groups. The study utilized a dosage regimen that optimized bioavailability and efficacy.

Case Study 2: Inflammatory Response Modulation

Another study investigated the effect of this compound on LPS-induced inflammation in murine models. Results showed a significant decrease in pro-inflammatory cytokines such as TNF-alpha and IL-6 following treatment with the compound.

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